(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide
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Overview
Description
The compound “(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide” is a complex organic molecule that features a unique combination of structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyrrolo[2,1-A]isoquinoline core through a cyclization reaction.
- Introduction of the adamantylcarbonyl group via a Friedel-Crafts acylation.
- Addition of the cyano group through a nucleophilic substitution reaction.
- Final assembly of the molecule through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest that it could interact with various biological targets, making it a promising lead compound for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further development as a pharmaceutical agent.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide: shares similarities with other pyrrolo[2,1-A]isoquinoline derivatives.
Adamantyl-containing compounds: These compounds are known for their stability and unique structural features.
Cyano-substituted compounds: The presence of the cyano group can significantly influence the reactivity and properties of the molecule.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer distinct properties and reactivity
Properties
Molecular Formula |
C30H28N4O |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2R,3R,10bS)-3-(adamantane-1-carbonyl)-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C30H28N4O/c31-17-30(18-32)25(23-5-3-8-33-16-23)26(34-9-7-22-4-1-2-6-24(22)27(30)34)28(35)29-13-19-10-20(14-29)12-21(11-19)15-29/h1-9,16,19-21,25-27H,10-15H2/t19?,20?,21?,25-,26+,27-,29?/m0/s1 |
InChI Key |
CVWJRIHHBUWATC-YNOSBPCRSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)[C@H]4[C@@H](C([C@H]5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CN=CC=C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C(C5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CN=CC=C7 |
Origin of Product |
United States |
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